molecular formula C8H8N2S B11795975 2-Methyl-6-(methylthio)nicotinonitrile

2-Methyl-6-(methylthio)nicotinonitrile

Cat. No.: B11795975
M. Wt: 164.23 g/mol
InChI Key: WXLYNJDPBHYTRT-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylthio)nicotinonitrile is an organic compound with the molecular formula C8H8N2S It is a derivative of nicotinonitrile, characterized by the presence of a methyl group and a methylthio group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylthio)nicotinonitrile typically involves the condensation of 2-methyl-6-chloronicotinonitrile with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylthio)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, sodium hydride.

Major Products Formed

    Oxidation: 2-Methyl-6-(methylsulfinyl)nicotinonitrile, 2-Methyl-6-(methylsulfonyl)nicotinonitrile.

    Reduction: 2-Methyl-6-(methylthio)nicotinamidine.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

2-Methyl-6-(methylthio)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylthio)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(methylsulfinyl)nicotinonitrile
  • 2-Methyl-6-(methylsulfonyl)nicotinonitrile
  • 2-Methyl-6-(methylthio)nicotinamidine

Uniqueness

2-Methyl-6-(methylthio)nicotinonitrile is unique due to the presence of both a methyl group and a methylthio group on the pyridine ring. This structural feature imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-methyl-6-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2S/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3

InChI Key

WXLYNJDPBHYTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC)C#N

Origin of Product

United States

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